Stearidonoyl Glycine
Description
Contextualization within Lipid Biochemistry and the Endocannabinoidome System
N-acylglycines, including Stearidonoyl Glycine (B1666218), are a class of lipid molecules that have garnered increasing interest in the field of biochemistry. nih.gov These compounds are part of a larger family of N-acyl amino acids (NAAAs), which are endogenous signaling molecules. nih.govmdpi.com Structurally, they consist of a fatty acid linked to the amino acid glycine via an amide bond. mdpi.comebi.ac.uk
The significance of N-acylglycines is underscored by their connection to the endocannabinoidome (eCBome). nih.govfrontiersin.org The eCBome is an expanded version of the endocannabinoid system (ECS), which includes a wide array of lipid mediators, their receptors, and the enzymes responsible for their synthesis and degradation. frontiersin.orgresearchgate.net While not classical endocannabinoids, N-acylglycines are considered endocannabinoid-like compounds due to their structural relationship with anandamide (B1667382) (N-arachidonoylethanolamine), a key endocannabinoid. frontiersin.org This relationship places them within a complex signaling network that influences numerous physiological processes. nih.govnih.gov
Classification and Structural Characteristics of N-Acylglycines
N-acylglycines are classified as a subclass of N-acyl-alpha amino acids. foodb.cahmdb.ca The core structure is defined by a glycine molecule acylated at its nitrogen atom. foodb.ca
The defining structural features are:
A glycine backbone : The simplest proteinogenic amino acid. wikipedia.org
An N-acyl bond : A stable amide linkage between the carboxyl group of a fatty acid and the amino group of glycine. mdpi.com
A fatty acyl chain : This component is variable and gives rise to the diversity within the N-acylglycine family. mdpi.com
Stearidonoyl Glycine is a specific N-acylglycine where the acyl group is derived from stearidonic acid, an 18-carbon polyunsaturated omega-3 fatty acid with four double bonds. caymanchem.com
N-Acyl Bond Formation Mechanisms
The formation of the N-acyl bond in N-acylglycines is a critical step in their biosynthesis, and several pathways have been proposed. diva-portal.orgnih.gov One major pathway involves the direct condensation of a fatty acyl-CoA (the activated form of a fatty acid) with glycine. mdpi.comresearchgate.net This reaction is catalyzed by specific enzymes known as glycine N-acyltransferases (GLYATs). nih.govresearchgate.net For long-chain fatty acids like stearidonic acid, enzymes such as glycine N-acyltransferase-like 3 (GLYATL3) are believed to be responsible for this conjugation. nih.govresearchgate.netlvhn.org
Another proposed mechanism involves the enzymatic action of cytochrome c, which can catalyze the synthesis of N-acylglycines from a fatty acyl-CoA and glycine. mdpi.com A third, less direct pathway, suggests that N-acylglycines can be formed through the oxidation of N-acylethanolamines. nih.govusf.edu This two-step process involves the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov
Diversity of Fatty Acyl Moieties in N-Acylglycines
The diversity of the fatty acyl chains attached to the glycine molecule is a key characteristic of this lipid family. mdpi.com This diversity allows for a wide range of physicochemical properties and biological activities. The fatty acyl moiety can vary in terms of:
Chain length : Both short-chain and long-chain fatty acids can be incorporated. nih.gov
Degree of saturation : The acyl chain can be saturated (e.g., stearic acid), monounsaturated (e.g., oleic acid), or polyunsaturated (e.g., arachidonic acid, stearidonic acid). caymanchem.comdoi.org
Endogenously identified N-acylglycines include those with acyl groups such as:
N-oleoylglycine (OlGly) doi.org
N-palmitoylglycine (PalGly) doi.org
N-stearoylglycine (StrGly) doi.orgnih.gov
N-linoleoylglycine (LinGly) doi.org
N-arachidonoylglycine (NAGly) doi.org
N-docosahexaenoylglycine (DocGly) doi.org
This structural variability suggests that different N-acylglycines may have distinct roles as signaling molecules or as precursors to other bioactive lipids. doi.org
Historical Overview of N-Acylglycine Research and Discovery
The history of N-acylglycines is rooted in the broader history of N-acyl amino acids, which dates back to the 1820s with the identification of N-benzoylglycine (hippuric acid) as a metabolite in mammals. nih.govnih.govusf.edu However, interest in long-chain N-acylglycines surged much later, largely spurred by the discovery of the endocannabinoid system. nih.govusf.edu
The discovery of anandamide in the early 1990s as an endogenous ligand for the cannabinoid receptor CB1 was a pivotal moment. frontiersin.orgnih.govfrontiersin.org This finding sparked a wave of research into other structurally related lipid amides. frontiersin.orgnih.gov N-arachidonoylglycine was the first long-chain N-acylglycine to be identified in mammalian tissues and was shown to possess anti-inflammatory and pain-relieving properties. nih.gov
Since 2001, the application of advanced analytical techniques, particularly in the field of lipidomics, has led to the identification of a growing number of N-acylglycines with diverse fatty acyl groups in both mammals and invertebrates. nih.govdoi.org This has solidified their status as an important class of signaling lipids. nih.govusf.edu Research continues to uncover the specific biosynthetic and degradative pathways, as well as the precise physiological functions of these molecules, including this compound. nih.govnih.gov
Properties
Molecular Formula |
C20H31NO3 |
|---|---|
Molecular Weight |
333.5 |
InChI |
InChI=1S/C20H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h3-4,6-7,9-10,12-13H,2,5,8,11,14-18H2,1H3,(H,21,22)(H,23,24)/b4-3-,7-6-,10-9-,13-12- |
InChI Key |
DSUOLDCTHRQBTI-LTKCOYKYSA-N |
SMILES |
CC/C=CC/C=CC/C=CC/C=CCCCCC(=O)NCC(=O)O |
Synonyms |
2-(6Z,9Z,12Z,15Z)-octadeca-tetraenamidoacetic acid |
Origin of Product |
United States |
Metabolism and Catabolism of Stearidonoyl Glycine
Enzymatic Hydrolysis of the Amide Bond
The primary catabolic route for N-acyl amino acids like Stearidonoyl Glycine (B1666218) is the enzymatic hydrolysis of the amide bond that links the fatty acid to the amino acid. frontiersin.orgeuropa.eu This reaction cleaves Stearidonoyl Glycine into stearidonic acid and free glycine.
This hydrolytic process is catalyzed by specific enzymes known as hydrolases. A key enzyme in this process is Fatty Acid Amide Hydrolase (FAAH), which is known to break down a variety of fatty acid amides. nih.govnih.govwikipedia.orgwikipedia.org FAAH is recognized for its role in the degradation of endocannabinoids and other related N-acyl amides. wikipedia.orgelifesciences.org The enzyme Peptidase M20 Domain Containing 1 (PM20D1) also participates in N-acyl amino acid metabolism, functioning as a bidirectional enzyme that can both synthesize and hydrolyze these molecules. elifesciences.org Additionally, other enzymes such as N-acyl-L-amino-acid amidohydrolase are capable of catalyzing the hydrolysis of N-acylated amino acids. ebi.ac.uk The vast majority of hydrolysis activity for molecules like N-arachidonoyl-glycine has been observed in the membrane fraction of liver cells, where FAAH is prominently located. elifesciences.org
Oxidative Cleavage Pathways
Beyond simple hydrolysis, this compound can undergo oxidative cleavage, a pathway that has significant implications for the biosynthesis of other signaling molecules. This process involves the enzymatic modification of the glycine-conjugated fatty acid, leading to different products than simple hydrolysis.
A crucial enzyme in this pathway is Peptidylglycine α-Amidating Monooxygenase (PAM), a bifunctional enzyme traditionally known for its role in activating peptide hormones. wikipedia.orgnih.gov Research has demonstrated that PAM also catalyzes the oxidative cleavage of N-acylglycines to produce primary fatty acid amides and glyoxylate. uniprot.orgnih.gov This suggests that this compound can serve as a substrate for PAM, leading to the formation of stearidonamide, a primary fatty acid amide.
The conversion is a two-step process catalyzed by the two distinct domains of the PAM enzyme. uniprot.org
First Step (PHM Domain) : The Peptidylglycine α-Hydroxylating Monooxygenase (PHM) domain catalyzes the copper-, ascorbate-, and O₂-dependent hydroxylation of the α-carbon of the glycine residue. uniprot.org This creates an N-stearidonoyl-α-hydroxyglycine intermediate.
Second Step (PAL Domain) : The Peptidyl-α-Hydroxyglycine α-Amidating Lyase (PAL) domain then catalyzes the zinc-dependent cleavage of the N-Cα bond of the intermediate. uniprot.org This reaction yields the final products: an α-amidated product (stearidonamide) and glyoxylate. uniprot.org
The ability of PAM to process N-acylglycines establishes a direct biosynthetic link between N-acyl amino acids and primary fatty acid amides, which are themselves an important class of signaling lipids. nih.gov The expression of PAM in cells that produce oleamide (B13806) from oleic acid supports the enzyme's proposed role in this biosynthetic pathway in vivo. nih.gov
| Domain | Function | Cofactors/Dependencies | Products |
| Peptidylglycine α-Hydroxylating Monooxygenase (PHM) | Stereospecific hydroxylation at the α-carbon of the C-terminal glycine. uniprot.org | Copper, Ascorbate, Molecular Oxygen (O₂). uniprot.org | N-acyl-α-hydroxyglycine intermediate |
| Peptidyl-α-Hydroxyglycine α-Amidating Lyase (PAL) | Cleavage of the N-Cα bond of the hydroxyglycine intermediate. uniprot.org | Zinc. uniprot.org | α-amidated peptide/amide, Glyoxylate. uniprot.org |
Further Metabolic Fates of the Stearidonic Acid Moiety
Once liberated from this compound via hydrolysis, stearidonic acid (SDA) enters the metabolic pathways for polyunsaturated fatty acids (PUFAs). caymanchem.com SDA is an omega-3 fatty acid (18:4n-3) that serves as an important intermediate. caymanchem.comcaymanchem.com
The primary metabolic fates of stearidonic acid are:
Elongation and Desaturation: SDA is an intermediate in the pathway that converts α-linolenic acid (ALA) into the long-chain omega-3 PUFAs, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). caymanchem.comcaymanchem.com Dietary SDA is more efficient at increasing tissue levels of EPA than dietary ALA. caymanchem.comcaymanchem.com
Beta-Oxidation: Like other fatty acids, stearidonic acid can be broken down in the mitochondria via beta-oxidation to produce acetyl-CoA. europa.eu This process generates energy for the cell. europa.eu
Incorporation into Lipids: Stearidonic acid can be incorporated into cellular membranes and storage lipids, becoming part of the cell's lipidome. europa.eu
| Pathway | Description | Key Products |
| Elongation/Desaturation | Conversion to longer-chain omega-3 fatty acids. caymanchem.comcaymanchem.com | Eicosapentaenoic acid (EPA), Docosahexaenoic acid (DHA) |
| Beta-Oxidation | Catabolic process for energy generation. europa.eu | Acetyl-CoA, ATP |
| Lipid Incorporation | Esterification into complex lipids like phospholipids (B1166683) and triglycerides. europa.eu | Membrane lipids, Storage lipids |
Metabolic Interconversions within the N-Acyl Amide Family
The N-acyl amide family is a complex network of interconvertible signaling lipids. wikipedia.org this compound exists within this network, and its components can be used to synthesize other related molecules. The pathways are not fully elucidated but involve several enzymatic strategies. nih.gov
One proposed pathway involves the sequential oxidation of N-acylethanolamines (NAEs) to form N-acylglycines. nih.gov For instance, N-arachidonoylethanolamine (anandamide) can be metabolized to N-arachidonoylglycine. nih.gov This suggests that stearidonoylethanolamine could be a potential precursor to this compound.
Enzymatic strategies for forming the amide bond in these molecules include:
ATP-dependent pathways: Acyl-adenylating enzymes activate a fatty acid using ATP, forming an acyl-adenylate intermediate that can then react with an amine like glycine. nih.govresearchgate.netresearchgate.net
ATP-independent pathways: Hydrolases such as lipases can catalyze the reaction in reverse, forming an amide bond through an acyl-enzyme intermediate. nih.govresearchgate.net
These interconversion pathways highlight the metabolic plasticity within the N-acyl amide family, allowing cells to modulate the levels of different signaling lipids based on physiological needs. researchgate.netthieme-connect.comnsf.gov
Pathways for Glycine Recycling and Degradation
The glycine molecule released from the hydrolysis of this compound is a versatile amino acid that can be either recycled for synthesis or catabolized. wikipedia.orguomustansiriyah.edu.iq There are three primary pathways for glycine degradation. wikipedia.orgwikipathways.org
Glycine Cleavage System (GCS): This is the predominant degradation pathway in animals. nih.govreactome.org It is a mitochondrial multi-enzyme complex that breaks down glycine into carbon dioxide (CO₂), ammonia (B1221849) (NH₄⁺), and a one-carbon unit transferred to tetrahydrofolate, forming N⁵,N¹⁰-methylenetetrahydrofolate. wikipedia.orgnih.gov
Conversion to Serine: Glycine can be converted back to serine by the enzyme serine hydroxymethyltransferase, a reversible reaction that is also part of glycine synthesis. wikipedia.orgysmu.am The resulting serine can then be converted to pyruvate (B1213749) by serine dehydratase and enter central carbon metabolism. wikipedia.orguomustansiriyah.edu.iq
Conversion to Glyoxylate: Glycine can be oxidatively deaminated by D-amino acid oxidase or glycine oxidase to form glyoxylate. wikipedia.orguomustansiriyah.edu.iq Glyoxylate can then be oxidized to oxalate, a reaction of clinical significance in conditions like primary hyperoxaluria. wikipedia.orguomustansiriyah.edu.iq
Beyond degradation, glycine is recycled as a building block for numerous essential biomolecules, including proteins (notably collagen), purines, heme, and the antioxidant glutathione. uomustansiriyah.edu.iqysmu.am It is also used in detoxification pathways, such as conjugation with benzoic acid to form hippuric acid for excretion. wikipedia.orguomustansiriyah.edu.iq
| Pathway | Location/Enzyme System | Description | Ultimate Fate of Carbon Skeleton |
| Glycine Cleavage System (GCS) | Mitochondria. nih.gov | Major catabolic pathway; breaks glycine into CO₂, NH₄⁺, and a one-carbon unit. nih.govreactome.org | CO₂ and one-carbon pool (via N⁵,N¹⁰-methylene-THF). nih.gov |
| Conversion to Serine | Cytosol/Mitochondria (Serine Hydroxymethyltransferase). wikipedia.org | Reversible conversion of glycine to serine. wikipedia.org | Pyruvate (via serine dehydratase). wikipedia.org |
| Conversion to Glyoxylate | Peroxisomes (D-amino acid oxidase/Glycine oxidase). uomustansiriyah.edu.iq | Oxidative deamination of glycine. wikipedia.org | Oxalate or Formate. uomustansiriyah.edu.iq |
| Biosynthetic Recycling | Various | Used as a precursor for other biomolecules. uomustansiriyah.edu.iqysmu.am | Incorporated into proteins, purines, heme, glutathione, etc. uomustansiriyah.edu.iq |
| Conjugation | Liver. wikipedia.org | Detoxification reactions. uomustansiriyah.edu.iq | Excreted as conjugates (e.g., hippuric acid, glycocholic acid). uomustansiriyah.edu.iq |
Biological Roles and Molecular Mechanisms of Stearidonoyl Glycine
Identification of N-Acylglycines as Endogenous Signaling Lipids
The discovery of N-acylamides as a class of endogenous signaling molecules was significantly propelled by the identification of anandamide (B1667382) (N-arachidonoyl ethanolamine), the first recognized endogenous cannabinoid. nih.govfrontiersin.org This discovery opened the door for the field of lipidomics to uncover a wide array of related lipid signaling molecules. nih.gov N-acylglycines, a subclass of N-acyl amino acids, were subsequently identified as important cell-signaling lipids distributed throughout the central nervous system and other tissues in the body. nih.govusf.edu
Initially, researchers synthesized compounds like N-arachidonoyl glycine (B1666218) (NA-Gly) to study the structure-activity relationships of anandamide. nih.gov However, subsequent studies confirmed that NA-Gly and other N-acylglycines were not just synthetic tools but were naturally present in mammalian tissues. semanticscholar.org For instance, N-arachidonoyl glycine was the first long-chain N-acylglycine identified from a mammalian source, where it was found to exert anti-nociceptive and anti-inflammatory effects. usf.edu The family of identified N-acylglycines expanded to include members such as N-palmitoyl glycine, N-stearoyl glycine, N-linoleoyl glycine, N-oleoyl glycine, and N-docosahexaenoyl glycine. nih.gov The varying levels of these compounds in different parts of the body suggested region-specific functions. nih.gov The development of targeted lipidomics approaches has led to the identification of dozens of novel endogenous acyl amino acids, confirming the existence of a large and diverse family of these signaling molecules. semanticscholar.org
Two primary pathways for the biosynthesis of N-acylglycines have been proposed:
The conjugation of a fatty acid (as an acyl-CoA derivative) with glycine, a reaction that can be catalyzed by enzymes such as glycine N-acyltransferase (GLYAT). usf.eduresearchgate.net
The oxidative metabolism of N-acylethanolamines (like anandamide) to form the corresponding N-acylglycine. mdpi.comwikipedia.org
Molecular Interactions and Target Engagement
The biological effects of N-acylglycines are mediated through their interaction with various molecular targets, including ion channels, G-protein coupled receptors, and enzymes.
Allosteric Modulation of Glycine Receptors (GlyRs) by N-Acylglycines
A primary mechanism of action for several N-acylglycines is the allosteric modulation of glycine receptors (GlyRs). plos.org These receptors are critical for mediating inhibitory neurotransmission in the spinal cord and brainstem. nih.govguidetopharmacology.org N-acylglycines can act as positive allosteric modulators, meaning they enhance the receptor's response to its primary agonist, glycine, without binding to the same site as glycine. mdpi.comresearchgate.net
Glycine receptors are ligand-gated ion channels, specifically of the Cys-loop superfamily. plos.orgguidetopharmacology.org When activated by an agonist like glycine, these channels open to allow the influx of chloride ions, which typically hyperpolarizes the neuron and reduces its excitability. N-acylglycines bind to a site on the receptor distinct from the glycine-binding site, inducing a conformational change that potentiates the ion flow triggered by glycine. mdpi.complos.org For example, N-oleoyl glycine has been shown to potentiate glycine-induced chloride currents in Xenopus oocytes expressing various GlyR subunits. caymanchem.com
Research has revealed that the modulatory effects of N-acylglycines can be highly specific to the subunit composition of the GlyR. GlyRs are pentameric structures typically composed of α and β subunits, with the α subunit forming the ion pore and containing the ligand-binding sites. guidetopharmacology.org
The effects of N-arachidonoyl-glycine (NA-Gly) are particularly notable for their subunit specificity. Studies have demonstrated that NA-Gly potentiates glycine-activated currents in α1-containing GlyRs but, conversely, inhibits currents in α2 and α3-containing GlyRs. mdpi.complos.orgresearchgate.net This dichotomous action highlights a sophisticated level of regulation dependent on the molecular architecture of the receptor. In contrast, other cannabinoids and N-acylglycines may exhibit different patterns of modulation. For instance, anandamide potentiates α1 GlyRs but has no effect on α2 or α3 GlyRs, while N-oleoyl glycine potentiates currents in receptors containing α1, α2, or α3 subunits. nih.govcaymanchem.com
| N-Acylglycine | GlyR α1 | GlyR α2 | GlyR α3 | Source |
|---|---|---|---|---|
| N-Arachidonoyl Glycine (NA-Gly) | Potentiation | Inhibition | Inhibition | mdpi.complos.org |
| N-Oleoyl Glycine | Potentiation | Potentiation | Potentiation | caymanchem.com |
Ligand-Gated Ion Channel Interactions
Interplay with Other Receptor Systems (e.g., Cannabinoid Receptors if directly applicable to N-acylglycines as a class)
While N-acylglycines are structurally related to endocannabinoids, their interaction with classical cannabinoid receptors (CB1 and CB2) is complex and often indirect. N-arachidonoyl glycine, for example, does not appear to bind with high affinity to either CB1 or CB2 receptors. nih.gov However, the signaling of some N-acylglycines is linked to the endocannabinoid system. For example, the effects of N-oleoyl glycine on adipocytes can be blocked by a CB1 receptor antagonist, and it selectively induces the expression of mRNA for the CB1 receptor. caymanchem.com
Instead of directly targeting CB1/CB2, many N-acylglycines have been identified as ligands for several orphan G-protein coupled receptors (GPCRs). These include:
GPR18: N-arachidonoyl glycine is a potent agonist for GPR18, which is sometimes referred to as the putative "abnormal cannabidiol (B1668261) receptor". wikipedia.orgnih.gov This interaction is thought to mediate effects on cell migration and pain. wikipedia.org
GPR55: NA-Gly also shows affinity for GPR55. nih.gov
GPR92 (LPA5): This receptor is activated by NA-Gly, indicating a role in the sensory nervous system. nih.govwikipedia.org
GPR132 (G2A): N-acylglycines, particularly N-palmitoylglycine and N-linoleoylglycine, have been identified as activators of GPR132. researchgate.net
Enzyme Inhibition or Activation Profiles
N-acylglycines are both regulated by and can themselves regulate the activity of various enzymes. This enzymatic interplay is crucial for controlling their signaling duration and downstream effects.
Key enzyme interactions include:
Fatty Acid Amide Hydrolase (FAAH): This is a primary enzyme responsible for the degradation of anandamide and other fatty acid amides. Several N-acylglycines are known to be regulated by FAAH. nih.gov Specifically, N-arachidonoyl glycine acts as a competitive inhibitor of FAAH, slowing the breakdown of itself and other FAAH substrates like anandamide. mdpi.com
Glycine Transporter 2 (GlyT2): N-arachidonoyl glycine is a non-competitive inhibitor of GlyT2, a transporter responsible for the reuptake of glycine from the synaptic cleft. mdpi.comresearchgate.net By inhibiting GlyT2, NA-Gly can increase the concentration of glycine in the synapse, thereby enhancing inhibitory glycinergic neurotransmission, which contributes to its analgesic effects. mdpi.com
Cyclooxygenase-2 (COX-2): NA-Gly can be metabolized by the inflammatory enzyme COX-2 to produce prostaglandin (B15479496) H2-glycine (PGH2-Gly). nih.gov This interaction provides a direct link between the N-acylglycine signaling pathway and the prostaglandin inflammatory pathway.
| Enzyme | Effect of N-Acylglycine (Exemplified by NA-Gly) | Mechanism | Source |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | Competitive Inhibitor | mdpi.com |
| Glycine Transporter 2 (GlyT2) | Inhibition | Non-competitive Inhibitor | mdpi.comresearchgate.net |
| Cyclooxygenase-2 (COX-2) | Metabolized by | Substrate | nih.gov |
Modulation of Intracellular Processes
Stearidonoyl Glycine, a conjugate of the omega-3 fatty acid stearidonic acid and the amino acid glycine, is positioned at the intersection of several critical metabolic and signaling pathways. caymanchem.com Its structure suggests a potential to influence intracellular events ranging from ion homeostasis to the complex networks that govern inflammation and its resolution.
Regulation of Cellular Calcium Homeostasis
While direct studies on this compound's role in calcium regulation are not extensively documented, the function of its glycine component is well-established in modulating intracellular calcium ([Ca2+]i). Cellular calcium homeostasis is a tightly controlled process involving various channels, transporters, and sensors that govern the flow of calcium ions across membranes. biorxiv.orgnih.gov
Glycine itself can influence [Ca2+]i through several mechanisms. In various cell types, including neurons and immune cells, glycine activates glycine-gated chloride channels (GlyRs). researchgate.netfrontiersin.org This activation leads to an influx of chloride ions, causing membrane hyperpolarization, which can in turn blunt the influx of calcium through voltage-dependent calcium channels that might be triggered by other stimuli. researchgate.net In oligodendrocyte progenitor cells, glycine has been shown to induce an increase in [Ca2+]i by causing a depolarization that activates voltage-gated calcium channels, an effect mediated by both GlyRs and sodium-dependent glycine transporters. nih.gov
Furthermore, intracellular calcium levels can enhance the affinity of glycine receptors, suggesting a feedback loop. guidetopharmacology.org The neuronal glycine transporter GlyT2, which helps regulate glycine levels, is itself modulated in a calcium-dependent manner. csic.es Given that this compound contains a glycine moiety, it is plausible that it could interact with these pathways, either directly with glycine receptors or transporters, or by being metabolized to release free glycine. However, specific investigations are required to determine the direct effects of the intact this compound molecule on cellular calcium dynamics.
Influence on Cellular Proliferation and Migration (in vitro models)
The influence of N-acyl glycines and their constituent parts on cellular proliferation and migration has been observed in various in vitro models. These studies often utilize assays like the Boyden chamber for migration and invasion or quantify cell growth and proliferation markers like Ki67. researchgate.netinnoprot.com
Research has demonstrated that glycine can stimulate the proliferation of certain cell types. For instance, in both mouse and human pancreatic islets, glycine promotes the proliferation of β cells and α cells through the activation of glycine receptors and the PI3K/mTORC1/p70S6K signaling pathway. researchgate.netjci.org Glycine also enhances the proliferation of muscle satellite cells, a key process in muscle regeneration. nih.gov
Conversely, glycine-conjugated molecules have shown inhibitory effects on cell migration. Studies on glycine-conjugated bile acids, such as glycocholic acid (GCA) and glycoursodeoxycholic acid (GUDCA), found that they inhibit vascular endothelial growth factor (VEGF)-induced migration and tube formation in choroidal endothelial cells, key processes in angiogenesis. nih.gov These studies typically employ wound healing or transwell migration assays to quantify the movement of cells toward a chemoattractant. innoprot.comnih.gov
While these findings highlight the potential for the glycine component to modulate cell growth and movement, direct experimental data on the specific effects of this compound on cellular proliferation and migration in in vitro models is needed to establish its precise role.
Table 1: Observed Effects of Glycine and Glycine Conjugates on Cellular Processes
| Compound/Agent | Cell Type | Observed Effect | Assay Type |
|---|---|---|---|
| Glycine, β-alanine | Mouse and Human Pancreatic Islets | Stimulated proliferation of β and α cells. researchgate.netjci.org | Ki67+ cell counting. researchgate.net |
| Glycine | Murine Myoblasts (C2C12), HEK293T cells | Stimulated cell growth. nih.gov | Cell growth curves. nih.gov |
| Glycine | Dystrophic (mdx) Mouse Muscle | Enhanced satellite cell proliferation. nih.gov | Histological analysis. nih.gov |
| Glycocholic acid (GCA) | Macaque Choroidal Endothelial Cells (CECs) | Inhibited VEGF-induced cell migration and tube formation. nih.gov | Transwell migration assay, tube formation assay. nih.gov |
| Glycoursodeoxycholic acid (GUDCA) | Macaque Choroidal Endothelial Cells (CECs) | Inhibited VEGF-induced cell migration and tube formation. nih.gov | Transwell migration assay, tube formation assay. nih.gov |
This table is interactive. Click on the headers to sort the data.
Roles in Specialized Pro-resolving Lipid Mediator (SPM) Networks (mechanistic investigations)
A potentially significant role for this compound lies within the network of specialized pro-resolving mediators (SPMs). The resolution of inflammation is an active process orchestrated by these endogenous lipid mediators, which include lipoxins, resolvins, protectins, and maresins. nih.govharvard.edunih.govfrontiersin.org These molecules are biosynthesized from polyunsaturated fatty acids (PUFAs) and actively limit neutrophil infiltration and stimulate the clearance of debris, thereby promoting a return to tissue homeostasis. harvard.edufrontiersin.org
This compound is structurally derived from stearidonic acid (SDA), an 18-carbon omega-3 PUFA. caymanchem.com SDA is a key metabolic intermediate in the pathway that converts α-linolenic acid (ALA) into the longer-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). caymanchem.com EPA is the direct precursor for the E-series resolvins (e.g., RvE1, RvE2), a class of SPMs with potent anti-inflammatory and pro-resolving actions. harvard.edunih.gov Therefore, this compound could serve as a precursor or reservoir for SDA, which can then be elongated and desaturated to form EPA, ultimately fueling the biosynthesis of E-series resolvins.
Furthermore, other N-acyl amino acids have been shown to interact with pathways related to inflammation resolution. For example, the endocannabinoid N-arachidonoyl glycine (a conjugate of arachidonic acid, an omega-6 PUFA) activates GPR18, a receptor that has been implicated in astrocyte-dependent neuroprotective effects. nih.gov This suggests that N-acyl amino acids can function as signaling molecules in their own right, potentially modulating receptors involved in inflammatory and resolution pathways. The dual nature of this compound—possessing an omega-3 precursor fatty acid and a glycine signaling moiety—positions it as a candidate for investigation within SPM networks.
Table 2: Key Omega-3 Derived Specialized Pro-Resolving Mediators
| Precursor Fatty Acid | SPM Family | Key Members | Primary Functions |
|---|---|---|---|
| Eicosapentaenoic Acid (EPA) | E-series Resolvins | Resolvin E1 (RvE1), Resolvin E2 (RvE2) | Reduce neutrophil recruitment, modulate immune cell responses, reduce pain. nih.gov |
| Docosahexaenoic Acid (DHA) | D-series Resolvins | Resolvin D1 (RvD1) - Resolvin D6 (RvD6) | Limit neutrophil infiltration, stimulate macrophage phagocytosis. harvard.edu |
| Docosahexaenoic Acid (DHA) | Protectins/Neuroprotectins | Protectin D1 (PD1)/Neuroprotectin D1 (NPD1) | Potent anti-inflammatory and neuroprotective actions. nih.gov |
This table is interactive. Click on the headers to sort the data.
Distribution and Localization in Non-Human Biological Systems
Specific data on the distribution and tissue localization of the intact this compound molecule in non-human biological systems are not well-documented in the available literature. However, the distribution of its constituent components, stearidonic acid and glycine, provides context for its potential presence.
Stearidonic acid is found naturally in the oils of certain fish and in the seeds of plants from the Boraginaceae family. caymanchem.com As a dietary component for many organisms, its absorption and incorporation into tissue lipids would be the first step required for the potential endogenous synthesis of this compound.
Glycine, a non-essential amino acid, is ubiquitous throughout all biological systems. Glycine receptors and transporters are widely expressed in the central nervous system of non-human mammals, such as rats, where they are found in the brain and spinal cord. nih.govnih.gov For example, the glycine transporter GLYT1 has been localized to glutamatergic synapses in the rat neocortex and hippocampus. nih.gov Glycine receptor subunits have also been identified in various subcellular locations within rat neurons. nih.gov While these findings relate to free glycine and its associated proteins, they highlight the widespread systems with which a glycine-containing molecule could potentially interact. The specific pathways for the synthesis and localization of this compound itself remain an area for future research.
Advanced Analytical Methodologies for Stearidonoyl Glycine Research
Lipidomics Approaches for N-Acylglycine Profiling
Lipidomics, the large-scale study of lipids, provides a powerful framework for investigating N-acylglycines like Stearidonoyl Glycine (B1666218). dnaxperts.comthermofisher.com This field employs both targeted and untargeted approaches to create comprehensive lipid profiles from biological samples. dnaxperts.comcaymanchem.com
Targeted Quantitative Lipidomics
Targeted lipidomics focuses on the analysis of a predetermined group of known lipids. dnaxperts.com This approach is highly valuable for quantifying specific N-acylglycines and related compounds. By using established methods, researchers can achieve precise measurements of analytes like N-oleoyl glycine and N-oleoyl alanine (B10760859) with a bias and precision within ±20%. researchgate.net This level of accuracy is crucial for understanding the roles of these molecules in various biological processes. ebi.ac.ukmdpi.com
One of the key advantages of targeted lipidomics is the ability to develop highly sensitive and specific assays. For instance, a bioanalytical assay for 12 PUFAs/eicosanoids and 20 endocannabinoids/N-acylethanolamides was validated with a linear range of 0.1–2.5 ng/mL, demonstrating the potential for precise quantification of low-abundance lipids. mdpi.com The use of stable isotope-labeled internal standards is a common practice in targeted lipidomics to ensure accuracy and reproducibility. dnaxperts.comebi.ac.uk
A study focusing on N-acyl amino acids in rat brain tissue developed a quantification method using multiple reaction monitoring (MRM) to measure the endogenous levels of these compounds. nih.gov This targeted approach successfully identified and quantified 11 previously reported N-acyl amino acids, with levels ranging from 0.26 to 333 pmol per gram of wet rat brain tissue. nih.gov
Untargeted Discovery Lipidomics for Metabolite Identification
In contrast to targeted methods, untargeted lipidomics aims to analyze as many lipids as possible in a sample without prior selection. dnaxperts.comcaymanchem.com This discovery-oriented approach is instrumental in identifying novel N-acylglycines and other lipid metabolites that may have been previously uncharacterized. caymanchem.comnih.gov The general workflow involves the extraction of lipids from a sample, followed by chromatographic separation and detection by high-resolution mass spectrometry (HRMS). dnaxperts.comcaymanchem.com
Untargeted approaches can reveal hundreds to thousands of lipid species, creating a detailed lipid profile of the sample. dnaxperts.comcaymanchem.com The identification of these lipids is facilitated by data-processing software and comparison with public databases. dnaxperts.comcaymanchem.com A significant challenge in untargeted metabolomics is the annotation of unknown compounds; however, the development of spectral libraries and novel search strategies is helping to overcome this hurdle. nih.gov For example, a reference spectral library for N-acyl lipids was created by analyzing thousands of public datasets, leading to the identification of 851 N-acyl lipids, 777 of which were not previously documented in lipid structural databases. nih.gov
High-Resolution Chromatographic Techniques
The separation of complex lipid mixtures is a critical step in the analysis of Stearidonoyl Glycine and other N-acylglycines. High-resolution chromatographic techniques, particularly those coupled with mass spectrometry, are essential for achieving the necessary resolution and sensitivity. frontiersin.orgnih.gov
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is a widely used technique for the analysis of N-acylglycines due to its high speed and resolution. ebi.ac.ukmdpi.comnih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) to achieve more efficient separations compared to traditional HPLC. lcms.cz
A UHPLC-MS/MS method has been described for the quantitative analysis of acylglycines in urine, which has proven to be a highly sensitive and specific method for diagnosing several inherited metabolic disorders. nih.govresearchgate.net In another study, a UHPLC-MS/MS assay was developed for the analysis of PUFAs, eicosanoids, and endocannabinoids, including N-acylglycines, in cell culture media and human biofluids. mdpi.com This method employed a Kinetex XB-C18 column for chromatographic separation. mdpi.com
The choice of mobile phase is critical for effective separation. For the analysis of N-acyl glycines, a common approach is to use a gradient elution with mobile phases consisting of methanol (B129727) and water, often with an additive like ammonium (B1175870) acetate. frontiersin.org For instance, a study analyzing several N-acyl glycines, including this compound, used a linear gradient of 90% to 100% methanol over 15 minutes. frontiersin.org
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative to reversed-phase liquid chromatography (RPLC) for the separation of polar and hydrophilic compounds, such as N-acylglycines. nestgrp.comresearchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of a more polar solvent, like water. nestgrp.com
HILIC is particularly advantageous for its compatibility with mass spectrometry, as the high organic content of the mobile phase facilitates efficient solvent desolvation and analyte ionization, often leading to increased sensitivity. nestgrp.com This technique has been successfully applied to the enrichment and analysis of glycopeptides and other polar metabolites. nih.gov The elution order in HILIC is generally the opposite of RPLC, with more polar analytes being more strongly retained. nestgrp.com
Researchers have developed methods to improve the reproducibility of HILIC retention times by creating retention index systems, which can help in the reliable identification of metabolites across different experimental batches. researchgate.net
Mass Spectrometry (MS) Characterization and Quantification
Mass spectrometry is the cornerstone of modern lipidomics and plays a pivotal role in the characterization and quantification of this compound and other N-acylglycines. dnaxperts.comthermofisher.comacs.org When coupled with chromatographic separation, MS provides unparalleled sensitivity and selectivity for lipid analysis. mdpi.comfrontiersin.org
High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and time-of-flight (TOF) analyzers, are frequently used in untargeted lipidomics to obtain accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. dnaxperts.comcaymanchem.commdpi.com Tandem mass spectrometry (MS/MS) is employed to obtain structural information by fragmenting the precursor ions and analyzing the resulting product ions. dnaxperts.comcaymanchem.com
For targeted quantification, triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are often the instrument of choice. mdpi.comfrontiersin.org MRM provides excellent sensitivity and specificity by monitoring specific precursor-to-product ion transitions for the analytes of interest. frontiersin.org The limits of detection (LOD) and quantification (LOQ) for several N-acylglycines have been determined to be in the nanomolar range using this approach. frontiersin.org
Derivatization can be used to improve the detection sensitivity of N-acylglycines. For example, a method using 3-nitrophenylhydrazine (B1228671) as a derivatization reagent has been developed for the sensitive LC-MS detection of N-acylglycines in plasma and urine samples. acs.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass instruments, HRMS analyzers like Orbitrap and Time-of-Flight (TOF) can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. bioanalysis-zone.com This capability provides a highly accurate mass measurement, which is critical for determining the elemental composition of an analyte. bioanalysis-zone.comthermofisher.com
The primary advantage of HRMS in this compound research is its ability to distinguish the compound from other isobaric interferences—molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.comthermofisher.com For instance, in a complex lipid extract, multiple compounds may present a nominal mass of 333 Da. However, HRMS can resolve these, as their exact masses will differ based on their unique atomic makeup. The high resolving power of instruments like the Q Exactive series is particularly valuable for analyzing small molecules and metabolites in complex matrices. thermofisher.com Research on N-acyl glycines (NAGlys) often employs high-resolution platforms for the initial identification of these compounds before proceeding to quantification. researchgate.netnih.gov
Table 1: Comparison of Nominal Mass vs. Exact Mass for this compound and an Isobaric Compound This table illustrates how HRMS distinguishes between compounds with the same integer mass but different elemental compositions.
| Compound Name | Elemental Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |
|---|---|---|---|
| This compound | C₂₀H₃₁NO₃ | 333 | 333.2304 |
| Isobaric Contaminant Example | C₁₉H₂₇N₅O₂ | 333 | 333.2165 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Analysis
While HRMS provides the elemental formula, tandem mass spectrometry (MS/MS) is required for structural elucidation. In an MS/MS experiment, a specific precursor ion—in this case, the molecular ion of this compound—is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. anaquant.com This fragmentation pattern serves as a structural fingerprint, confirming the identity of the molecule.
For N-acyl glycines, including this compound, a characteristic fragmentation involves the cleavage of the amide bond linking the fatty acid and the glycine moiety. When analyzed in negative ion mode, the deprotonated molecule [M-H]⁻ fragments to produce a highly specific product ion corresponding to the glycinate (B8599266) anion at m/z 74.024. frontiersin.org This transition is often used in targeted MS/MS methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highly sensitive and specific quantification. anaquant.comfrontiersin.org The analysis of other fragmentation products, such as those arising from the stearidonoyl acyl chain, can provide further structural confirmation.
Table 2: Characteristic MS/MS Fragmentation of this compound This table details the precursor and major product ions used to identify this compound in tandem mass spectrometry experiments.
| Analytical Mode | Precursor Ion | Precursor m/z (Exact) | Key Product Ion | Product Ion m/z (Exact) | Fragmentation Origin |
|---|---|---|---|---|---|
| Negative Ion ESI | [M-H]⁻ | 333.2304 | Glycinate Anion | 74.0241 | Cleavage of the amide bond |
Application of Isotopic Labeling in MS-Based Flux Analysis
Metabolic flux analysis (MFA) utilizes stable isotope-labeled compounds as tracers to map the flow of atoms through metabolic pathways. medchemexpress.com This technique is instrumental in understanding the synthesis and turnover of this compound in vivo. By introducing a "heavy" precursor labeled with stable isotopes like ¹³C or ¹⁵N, researchers can track its incorporation into downstream metabolites using mass spectrometry. medchemexpress.comrsc.org
For this compound, several labeling strategies can be employed:
Labeling the Glycine Moiety: Supplying cells or organisms with ¹³C- or ¹⁵N-labeled glycine (e.g., [¹³C₂, ¹⁵N]-glycine) allows for the direct measurement of the rate of its conjugation to endogenous stearidonic acid. ckgas.com
Labeling the Acyl Chain: Providing a ¹³C-labeled fatty acid precursor, such as ¹³C-labeled α-linolenic acid, enables the tracing of the entire biosynthetic pathway that produces the stearidonoyl group. nih.gov
MS analysis distinguishes between the unlabeled (light) and labeled (heavy) forms of this compound based on their mass difference. This allows for the quantification of its metabolic flux, providing insights into how different physiological or pathological conditions affect its production and degradation. rsc.org
Table 3: Isotopic Labeling Strategies for this compound Flux Analysis This table outlines potential isotopic tracers and the metabolic insights they can provide for this compound research.
| Isotopic Tracer | Labeled Moiety | Analytical Goal |
|---|---|---|
| [U-¹³C₂, ¹⁵N]-Glycine | Glycine | Determine the rate of conjugation and turnover of the glycine component. |
| [U-¹³C₁₈]-α-Linolenic Acid | Stearidonic Acid Precursor | Trace the de novo synthesis of the stearidonoyl acyl chain and its subsequent conjugation. |
| Deuterium (²H)-labeled Stearidonic Acid | Stearidonic Acid | Quantify flux through the conjugation pathway using a pre-formed labeled acyl donor. |
Sample Preparation Strategies for Complex Biological Matrices
The accurate analysis of this compound is highly dependent on its effective extraction from complex biological samples such as plasma, serum, or tissue homogenates. frontiersin.org These matrices contain a vast excess of other lipids and proteins that can interfere with analysis and suppress the MS signal. Therefore, robust sample preparation is essential.
Common strategies involve an initial protein precipitation followed by lipid extraction. nih.gov Solid-Phase Extraction (SPE) is a widely used technique for purifying N-acyl glycines. nih.govacs.org For instance, C18 SPE columns can be used to retain lipophilic compounds like this compound while washing away more polar contaminants. nih.gov Anion exchange SPE cartridges have also been successfully used to isolate acylglycines from urine. acs.org Alternatively, liquid-liquid extraction (LLE), often using a solvent system like the Folch method (chloroform/methanol) or others like toluene, can effectively partition lipids from the aqueous phase. frontiersin.orgnih.gov To account for analyte loss during these multi-step procedures, a heavy isotope-labeled internal standard (e.g., d₈-N-arachidonoyl glycine) is typically added to the sample at the very beginning of the extraction process. nih.gov
Table 4: Overview of Sample Preparation Techniques for N-Acyl Glycines This table summarizes common extraction and purification methods for analyzing compounds like this compound from biological sources.
| Biological Matrix | Extraction Technique | Key Steps & Reagents | Purpose |
|---|---|---|---|
| Plasma / Serum | Liquid-Liquid Extraction (LLE) | Protein precipitation (Methanol/Acetone); Extraction with Toluene or Ethyl Acetate/Cyclohexane. nih.gov | Separates lipids from aqueous components and proteins. |
| Urine | Solid-Phase Extraction (SPE) | Use of anion exchange cartridges to bind the acidic glycine moiety. acs.org | Concentrates and purifies acylglycines from a dilute matrix. |
| Tissue | Homogenization & SPE | Cryogenic grinding; Homogenization in buffer; Deproteinization (e.g., with perchloric acid); C18 SPE cleanup. nih.govgoogle.comnih.gov | Disrupts cellular structure to release analyte; removes proteins and purifies lipid fraction. |
Derivatization Procedures for Enhanced Analytical Sensitivity
Chemical derivatization is a strategy employed to improve the analytical properties of a target molecule, thereby enhancing its sensitivity and/or chromatographic performance. welch-us.com For N-acyl glycines, derivatization can be particularly useful, especially when dealing with low-abundance species or when using gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov
For LC-MS analysis, while many N-acyl glycines can be analyzed directly, derivatization of the carboxylic acid group can improve ionization efficiency and chromatographic retention on reversed-phase columns. nih.gov A notable method involves derivatization with 3-nitrophenylhydrazine (3-NPH), which targets the carboxyl group, improving sensitivity and allowing for the simultaneous analysis of both short-chain and long-chain N-acyl glycines. nih.govacs.org
For GC-MS analysis, derivatization is mandatory to make the non-volatile N-acyl glycines amenable to gas-phase analysis. A common two-step approach involves esterification of the carboxyl group (e.g., methylation) followed by acylation of the amine group (e.g., with trifluoroacetic anhydride) or silylation (e.g., with BSTFA). nih.govsigmaaldrich.com These modifications increase the volatility and thermal stability of the analyte. However, LC-MS is generally considered more sensitive for N-acyl glycine analysis than GC-MS. researchgate.netnih.gov
Table 5: Derivatization Reagents for N-Acyl Glycine Analysis This table compares different derivatization methods and their impact on the analysis of this compound.
| Derivatization Reagent(s) | Target Functional Group | Analytical Platform | Primary Benefit |
|---|---|---|---|
| 3-Nitrophenylhydrazine (3-NPH) / EDC | Carboxylic Acid | LC-MS | Enhances sensitivity and improves retention of polar N-acyl glycines on reversed-phase columns. nih.govacs.org |
| BSTFA / MSTFA | Carboxylic Acid, Amine | GC-MS | Creates volatile trimethylsilyl (B98337) (TMS) derivatives for GC analysis. nih.gov |
| Methanolic HCl & Trifluoroacetic Anhydride (TFAA) | Carboxylic Acid & Amine | GC-MS | Two-step esterification and acylation to create volatile derivatives for GC analysis. sigmaaldrich.com |
| Alkyl Chloroformates | Carboxylic Acid, Amine | GC-MS | Rapid, single-step reaction in aqueous solution to form volatile derivatives. d-nb.info |
Chemical Synthesis and Derivatization of Stearidonoyl Glycine
Strategies for Amide Bond Formation
The formation of the amide bond between stearidonic acid and glycine (B1666218) is the crucial step in synthesizing Stearidonoyl Glycine. This can be achieved through various chemical and enzymatic methods.
Chemical Synthesis: Conventional chemical synthesis is a common approach. One laboratory method involves the reaction of chloroethanoic acid (a glycine precursor) with ammonia (B1221849) to form glycine. bris.ac.uk More generally, the formation of the N-acyl glycine involves activating the carboxylic acid group of the fatty acid to facilitate nucleophilic attack by the amino group of glycine. This activation is often accomplished using coupling reagents commonly employed in peptide synthesis. Another classic route is the Strecker synthesis, which can produce amino acids from aldehydes or ketones. bris.ac.ukwikipedia.org
Enzymatic Synthesis: Biocatalytic methods are gaining traction as they offer greener and more specific alternatives to chemical synthesis, which can involve toxic reagents. nih.gov Enzymes such as lipases, aminoacylases, or N-acyltransferases can catalyze the formation of the amide bond. nih.govresearchgate.netresearchgate.net These enzymatic strategies can be broadly categorized:
ATP-Independent Pathways: Hydrolases like lipases can catalyze amidation through an acyl-enzyme intermediate. nih.govresearchgate.net The carboxylic acid first interacts with the enzyme's active site (e.g., a Ser-His-Asp catalytic triad) to form this intermediate, which is then attacked by the amine (glycine) to form the amide bond. researchgate.net
ATP-Dependent Pathways: In many biological systems, amide bond formation is catalyzed by enzymes from the ATP-grasp family. researchgate.net These enzymes activate the carboxylic acid by forming an acylphosphate intermediate before condensation with the amine. researchgate.netfrontiersin.org Another ATP-dependent route involves CoA ligases, which generate a fatty acyl-CoA thioester (e.g., stearidonoyl-CoA). This activated intermediate can then be conjugated with glycine by a glycine N-acyltransferase (GLYAT). researchgate.netfrontiersin.orgusf.edu
Table 1: Comparison of Amide Bond Formation Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Coupling | Uses chemical reagents to activate the carboxylic acid of stearidonic acid for reaction with glycine's amino group. | Well-established, versatile, high yields. | Often requires harsh conditions, use of toxic reagents, and protection/deprotection steps. |
| Lipase-Catalyzed Synthesis | Employs lipases in a low-water environment to directly catalyze the condensation of the fatty acid and glycine. researchgate.net | Mild reaction conditions, high selectivity, reusable biocatalyst. | Can be slower than chemical methods, may require optimization of solvent and conditions. |
| Acyl-CoA Synthetase & N-Acyltransferase | A two-step enzymatic process where the fatty acid is first activated to its CoA-thioester and then transferred to glycine. usf.edu | Mimics natural biosynthetic pathways, high specificity. | Requires multiple enzymes and cofactors (ATP, Coenzyme A), which can be costly. |
Stereochemical Considerations and Enantiomeric Purity (if applicable for general N-acylglycines)
While glycine itself is achiral, the principles of stereochemistry are critical when synthesizing other N-acyl amino acids using chiral amino acids (e.g., Alanine (B10760859), Phenylalanine). The stereochemical integrity of the amino acid must be preserved during the synthesis, as different enantiomers of a molecule can have vastly different biological and pharmacological activities. researchgate.net
The reaction conditions, particularly the use of certain coupling reagents or the presence of base, can sometimes lead to racemization at the α-carbon of the amino acid. Therefore, synthetic methods must be chosen carefully to minimize this risk.
For N-acylglycines specifically, stereochemistry is primarily associated with the fatty acid chain. Stearidonic acid contains four cis double bonds. caymanchem.com Maintaining this specific configuration is essential, as geometric isomers (i.e., trans isomers) could have different physical properties and biological activities. The stereochemistry of related compounds has been shown to have a dramatic effect on their biological affinity and function. nih.gov For instance, studies on molecules with structural similarities to N-acyl amino acids have shown that the presence and position of a cis double bond are crucial for their activity. researchgate.net
Synthesis of Isotopically Labeled this compound for Metabolic Tracing
Isotopically labeled compounds are indispensable tools for studying metabolic pathways, pharmacokinetics, and the fate of molecules in biological systems. symeres.com The synthesis of labeled this compound allows researchers to trace its absorption, distribution, metabolism, and excretion.
The most common strategy for synthesizing labeled this compound is to use a commercially available, stable isotope-labeled precursor in the amide bond formation step. symeres.com Common isotopes used include Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). symeres.com
¹³C-Labeling: Using glycine labeled with ¹³C at one or both carbon atoms (e.g., [1-¹³C]glycine, [2-¹³C]glycine, or [¹³C₂]glycine) allows for tracing the entire glycine moiety. When [2-¹³C]glycine is used, its catabolism via the mitochondrial glycine cleavage system (GCS) can be tracked, as the labeled carbon enters one-carbon metabolism. nih.gov
¹⁵N-Labeling: [¹⁵N]glycine can be used to follow the metabolic fate of the nitrogen atom.
²H-Labeling (Deuterium): Labeled stearidonic acid or labeled glycine can be used. Deuterium labeling can be useful for studying metabolic pathways and can sometimes alter the rate of metabolism (a phenomenon known as the kinetic isotope effect). symeres.com
The labeled precursor is then coupled with the unlabeled partner (e.g., ¹³C-glycine with unlabeled stearidonic acid) using the synthetic methods described in section 6.1. The resulting labeled this compound can be detected and quantified in biological samples using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. symeres.com
Table 2: Isotopes for Labeling this compound
| Isotope | Precursor Example | Common Analytical Technique | Application in Metabolic Tracing |
|---|---|---|---|
| Carbon-13 (¹³C) | [¹³C₂]Glycine | Mass Spectrometry (MS), NMR Spectroscopy | Tracing the carbon backbone of the glycine portion; studying incorporation into other metabolites. nih.gov |
| Nitrogen-15 (¹⁵N) | [¹⁵N]Glycine | Mass Spectrometry (MS), NMR Spectroscopy | Following the nitrogen atom through metabolic pathways. symeres.com |
| Deuterium (²H) | Deuterated Stearidonic Acid | Mass Spectrometry (MS) | Studying pharmacokinetic profiles and metabolic stability (kinetic isotope effect). symeres.com |
Design and Synthesis of Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to drug discovery and chemical biology. nih.govresearchgate.net By designing and synthesizing analogs of a parent molecule like this compound, researchers can systematically investigate which structural features are essential for its biological activity. mdpi.comrsc.org For N-acylglycines, modifications can be made to either the acyl chain or the amino acid moiety.
Acyl Chain Modifications: The long polyunsaturated chain of stearidonic acid is a prime target for modification. Analogs could be synthesized with:
Varying Chain Length: Using fatty acids that are shorter or longer than the 18-carbon stearidonic acid.
Altered Saturation: Introducing or removing double bonds, or changing their position or configuration (e.g., from cis to trans). Studies on similar fatty acid amides have shown that both chain length and the presence of a Δ9 cis double bond are critical for biological function. researchgate.net
Branched Chains: Introducing alkyl groups along the fatty acid backbone.
Amino Acid Modifications: The glycine portion can also be altered. While this would no longer be this compound, the resulting N-stearidonoyl amino acids would be direct analogs useful for SAR studies.
Different Amino Acids: Replacing glycine with other amino acids (e.g., alanine, valine, or phenylalanine) to probe the importance of side-chain size, charge, and polarity. researchgate.net
Bioisosteric Replacements: Replacing the glycine-amide portion with a bioisostere, such as an oxadiazole, which can mimic the geometry and electronic properties of the amide bond but may offer different chemical stability or pharmacokinetic properties. nih.gov
These synthesized analogs are then tested in biological assays to compare their activity to the parent compound, providing insights into the molecular requirements for interaction with biological targets. researchgate.net
Table 3: Examples of Potential Analogs for SAR Studies
| Analog Type | Modification Example | Rationale for Study |
|---|---|---|
| Acyl Chain Length Analog | N-Palmitoylglycine (16:0) or N-Arachidonoylglycine (20:4) | To determine the optimal chain length for activity. researchgate.net |
| Acyl Chain Saturation Analog | N-Stearoylglycine (18:0) | To assess the importance of the polyunsaturated double bonds. |
| Amino Acid Analog | N-Stearidonoyl-Alanine | To investigate the effect of adding a small, hydrophobic side chain next to the amide. |
| Bioisosteric Analog | Replacing the glycinamide (B1583983) with a structure like a 1,3,4-oxadiazole. nih.gov | To explore alternative chemical scaffolds with potentially improved stability or potency. |
Comparative Biochemistry and Evolutionary Perspectives of N Acylglycines
Occurrence and Distribution Across Diverse Organisms
N-acylglycines have been identified in a wide range of eukaryotic organisms, from mammals to insects, suggesting their ancient evolutionary origins. nih.gov
In mammals, N-acylglycines are widely distributed throughout the body, playing roles in processes like pain signaling and inflammation. nih.govnih.gov The first long-chain N-acylglycine to be identified in mammals was N-arachidonoylglycine. nih.govnih.gov Since then, over 70 different endogenous N-acyl amino acids have been reported in mammalian systems. nih.gov
The distribution is not uniform; for instance, N-arachidonoyl glycine (B1666218) is found in high concentrations in the spinal cord and small intestine, with lower levels in the brain and kidney. nih.gov Other N-acylglycines, including those with saturated and unsaturated acyl chains, have been isolated from various tissues. For example, N-stearoylglycine, a saturated counterpart to the polyunsaturated stearidonoyl glycine, has been identified in the central nervous system of rats and is a known metabolite in cattle (Bos taurus). nih.govnih.gov The discovery of glycine N-acyltransferase like 3 (GLYATL3) as an enzyme responsible for producing long-chain N-acylglycines in mouse neuroblastoma cells has provided significant insight into their biosynthesis. usf.eduresearchgate.net
Table 1: Occurrence of Selected N-Acylglycines in Mammalian Systems
| Compound Name | Organism | Tissue/Location Found |
|---|---|---|
| N-Arachidonoyl Glycine | Rat, Human | Spinal cord, small intestine, brain, kidney, skin nih.gov |
| N-Stearoyl Glycine | Rat, Bos taurus | Central Nervous System nih.govnih.gov |
| N-Palmitoyl Glycine | Rat, Human | Central Nervous System, Urine nih.gov |
| N-Oleoyl Glycine | Rat | Central Nervous System nih.gov |
| N-Linoleoyl Glycine | Rat | Central Nervous System nih.gov |
| N-Docosahexaenoyl Glycine | Rat | Central Nervous System nih.gov |
The presence of N-acylglycines is not limited to vertebrates. A variety of these compounds have been identified in invertebrates, indicating a conserved role for these molecules. nih.gov Notably, the fruit fly, Drosophila melanogaster, has been established as a model organism for studying the metabolism of long-chain fatty acid amides. ebi.ac.uk Several N-acylglycines, including N-palmitoylglycine, N-oleoylglycine, N-stearoylglycine, and N-linoleoylglycine, have been quantified in this species. nih.govresearchgate.net Their discovery in such a distantly related organism highlights the fundamental nature of these signaling lipids. wikipedia.org
Table 2: Identification of N-Acylglycines in Invertebrates
| Compound Name | Organism | Reference(s) |
|---|---|---|
| N-Palmitoyl Glycine | Drosophila melanogaster | nih.govresearchgate.net |
| N-Oleoyl Glycine | Drosophila melanogaster | nih.govresearchgate.net |
| N-Stearoyl Glycine | Drosophila melanogaster | nih.govresearchgate.net |
| N-Linoleoyl Glycine | Drosophila melanogaster | nih.govresearchgate.net |
| N-Palmitoyl-phenylalanine | Drosophila melanogaster | frontiersin.org |
While the study of N-acylglycines has predominantly focused on animals, related biosynthetic processes exist in microorganisms. Bacteria are known to produce a vast array of secondary metabolites, including fatty acid derivatives. The biosynthesis of N-acyl amino acids in microorganisms can occur through several enzymatic pathways. For example, N-acetyl amino acids can be synthesized from an amino acid and acetyl-CoA by N-acetyltransferase (NAT) enzymes, a process that is widespread in eukaryotes and also occurs in some prokaryotes. hmdb.ca
Furthermore, specific bacterial enzymes can modify fatty acids in ways that could serve as a precursor step for conjugation. For instance, cytochrome P450 BM-3 from the bacterium Bacillus megaterium is capable of hydroxylating the fatty acid moiety of N-palmitoylglycine. nih.gov Although the direct production of this compound by microorganisms is not extensively documented, the enzymatic machinery for both fatty acid modification and amino acid conjugation is present in the microbial world. nih.govfrontiersin.org
Identification in Invertebrates
Phylogenetic Analysis of Glycine N-Acyltransferase Enzymes
The primary enzymes responsible for the synthesis of N-acylglycines are glycine N-acyltransferases (GLYAT). nih.gov These enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to glycine. wikipedia.org Phylogenetic analyses of the GLYAT gene family, which includes related proteins like GLYATL1, GLYATL2, and GLYATL3, reveal their evolutionary relationships. albany.eduresearchgate.net
Studies show that the GLYAT gene is highly conserved across different species, indicating its fundamental importance. nih.gov For example, sequence alignments of human GLYATL1 with its orthologs in species such as chimpanzees, monkeys, rats, and mice show a high degree of amino acid identity. researchgate.net Phylogenetic trees constructed from these sequences demonstrate the close evolutionary relationships among mammalian GLYAT enzymes. researchgate.netresearchgate.net The GLYAT family is part of the larger Gcn5-related N-acetyltransferase (GNAT) superfamily, a diverse group of enzymes found in all domains of life. nih.govbiorxiv.org The evolutionary conservation of GLYAT variants has been studied, with analyses suggesting that the coding regions of the gene are well-conserved, even in genetically diverse human populations. mdpi.com This points to strong selective pressure to maintain the function of this enzyme.
Evolutionary Conservation of N-Acylglycine Metabolic Pathways
The metabolic pathways involving N-acylglycines appear to be highly conserved throughout evolution. This conservation is evident from the widespread presence of both the N-acylglycine molecules themselves and the enzymes responsible for their synthesis and degradation across diverse taxa. nih.govnih.gov The core pathway involves the activation of a fatty acid to its acyl-CoA form, followed by conjugation to glycine by a GLYAT enzyme. usf.edu
The high degree of conservation of the GLYAT gene itself is a strong indicator of the pathway's importance. nih.govdntb.gov.ua A large-scale analysis of metabolic enzymes in E. coli showed that about half have homologs in all three domains of life, suggesting that core metabolism is ancient and conserved. nih.gov The glycine conjugation pathway, which GLYAT is a part of, serves a crucial role in detoxifying a wide range of molecules and in endogenous metabolism. wikipedia.orgnih.gov This dual function likely contributed to its evolutionary persistence. The presence of N-acylglycines and GLYAT-like enzymes from invertebrates to mammals underscores that this metabolic and signaling system was established early in eukaryotic evolution and has been maintained for its vital functions. nih.govalbany.edu
Emerging Research Frontiers and Methodological Challenges
Full Elucidation of Complete Biosynthetic and Catabolic Networks of Stearidonoyl Glycine (B1666218)
A complete understanding of the synthesis (biosynthesis) and breakdown (catabolism) of Stearidonoyl Glycine is a primary research goal. Current knowledge is largely based on studies of the broader class of N-acylglycines (NAGlys), particularly long-chain NAGlys. mdpi.comusf.edu The metabolic pathways for these compounds are not yet fully understood. mdpi.comnih.gov
Biosynthesis: Two main pathways for the biosynthesis of long-chain N-acylglycines have been proposed. mdpi.comusf.edunih.gov
Acyl-CoA Conjugation: This pathway involves the activation of a fatty acid, such as stearidonic acid, into its corresponding acyl-CoA thioester. This activated molecule is then conjugated with glycine. nih.govresearchgate.net Research has identified specific enzymes, Glycine N-acyltransferase-like 2 (GLYATL2) and Glycine N-acyltransferase-like 3 (GLYATL3), that catalyze this reaction for medium- and long-chain acyl-CoAs. mdpi.comnih.gov Specifically, siRNA knockdown of GLYATL3 in mouse neuroblastoma (N18TG2) cells led to a significant decrease in the levels of long-chain N-acylglycines, identifying it as a key enzyme in this process. nih.govnih.gov
N-Acylethanolamine Oxidation: An alternative route suggests that N-acylglycines can be generated from the oxidative metabolism of corresponding N-acylethanolamines. mdpi.comusf.edu This process is thought to occur through the sequential action of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase. mdpi.comnih.gov For instance, human ADH7 has been shown to catalyze the oxidation of N-arachidonoylethanolamine (AEA) to N-arachidonoyl glycine, proceeding through an N-arachidonoyl glycinal intermediate. mdpi.com
Catabolism: The breakdown of N-acylglycines is also an area of active investigation. One key pathway involves the enzyme peptidylglycine α-amidating monooxygenase (PAM), a bifunctional enzyme that can oxidatively cleave N-acylglycines. acs.orgnih.gov This reaction yields a primary fatty acid amide (PFAM) and glyoxylate. usf.edunih.gov Studies using siRNA to knock down PAM in N18TG2 cells showed an accumulation of N-acylglycines and a corresponding decrease in PFAMs, supporting the role of PAM in their catabolism. nih.govnih.gov Additionally, fatty acid amide hydrolase (FAAH) is known to hydrolyze some N-acyl amino acids, breaking them down into their constituent fatty acid and amino acid. mdpi.comnih.gov
Further research is needed to determine if these biosynthetic and catabolic pathways are tissue-specific or if one route is favored over another under different physiological or pathological conditions. mdpi.com
Table 1: Key Enzymes in the Metabolism of N-Acylglycines
| Enzyme | Metabolic Role | Pathway | Key Findings | Citations |
|---|---|---|---|---|
| GLYATL3 | Catalyzes the conjugation of long-chain acyl-CoA with glycine. | Biosynthesis | Identified as a major enzyme for long-chain N-acylglycine formation in mouse neuroblastoma cells. | nih.govnih.gov |
| GLYATL2 | Catalyzes the synthesis of N-acylglycines from acyl-CoA and glycine. | Biosynthesis | Prefers oleoyl-CoA as a substrate. | mdpi.comnih.gov |
| Alcohol Dehydrogenase (ADH) | Oxidizes N-acylethanolamines. | Biosynthesis | Part of a two-step pathway to form N-acylglycines from N-acylethanolamines. | mdpi.comnih.gov |
| Aldehyde Dehydrogenase | Oxidizes the intermediate from the ADH reaction. | Biosynthesis | Completes the second step in the oxidation of N-acylethanolamines to N-acylglycines. | mdpi.comnih.gov |
| Peptidylglycine α-amidating Monooxygenase (PAM) | Catalyzes the oxidative cleavage of N-acylglycines. | Catabolism | Cleaves N-acylglycines to produce primary fatty acid amides (PFAMs) and glyoxylate. | nih.govnih.govacs.orgnih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | Hydrolyzes the amide bond of N-acyl amino acids. | Catabolism | Breaks down N-acylglycines into a fatty acid and glycine. | mdpi.comnih.gov |
Identification and Characterization of Novel Molecular Targets Beyond Glycine Receptors
While glycine itself is a well-known neurotransmitter that acts on glycine receptors, N-acylglycines such as this compound are being investigated for their interactions with a different set of molecular targets. nih.govmdpi.com Research into the broader class of N-acyl amides suggests that these lipids can modulate the activity of several G-protein coupled receptors (GPCRs) and ion channels. nih.govwikipedia.org
N-acylglycines have been identified as potential ligands for several GPCRs, including GPR132 (also known as G2A), GPR18, GPR92, and GPR55. researchgate.net N-oleoylglycine, which is structurally similar to this compound, has been shown to activate peroxisome proliferator-activated receptor α (PPAR-α) and the cannabinoid type-1 (CB1) receptor. mdpi.com
Another important class of targets is the transient receptor potential (TRP) family of ion channels, which are involved in sensory perception. wikipedia.orgfrontiersin.org While some N-acyl amides, like N-arachidonoyl dopamine, are potent activators of the TRPV1 channel, studies on N-arachidonoyl glycine have shown it does not activate TRPV1. nih.govfrontiersin.org However, other novel N-acyl amides, including N-docosahexaenoyl glycine, have demonstrated activity at TRPV1, suggesting that the specific fatty acid component is crucial for receptor interaction. frontiersin.org The unique structure of N-acyl amino acids, with their varied fatty acid tails and amino acid head groups, provides a rich source of potential ligands that may engage novel binding sites on membrane proteins. nih.gov
Table 2: Potential Molecular Targets for N-Acylglycines
| Target Class | Specific Target | Observed Effect / Interaction | Relevant N-Acylglycine(s) Studied | Citations |
|---|---|---|---|---|
| GPCR | GPR132 (G2A) | Activation | N-acylglycines (as a class) | researchgate.net |
| GPCR | GPR18, GPR92, GPR55 | Agonism / Activation | N-acylglycines (as a class) | researchgate.net |
| GPCR | Cannabinoid Receptor 1 (CB1) | Activation | N-oleoylglycine | mdpi.com |
| Nuclear Receptor | PPAR-α | Activation | N-oleoylglycine | mdpi.com |
| Ion Channel | TRPV1 | Activation | N-docosahexaenoyl glycine | frontiersin.org |
| Transporter | Glycine Transporter 2 (GlyT2) | Inhibition | N-oleoylglycine | mdpi.com |
Investigation of this compound's Biological Functions in Relevant Non-Human In Vivo Models
To understand the physiological role of this compound, researchers rely on non-human in vivo models. Much of the current understanding comes from studies on related N-acylglycines in mouse and rat models. mdpi.com
Mouse neuroblastoma N18TG2 cells are a widely used in cellula model for studying the metabolism of fatty acid amides, including long-chain N-acylglycines. usf.edunih.govnih.gov These cells produce N-acylglycines and express the key metabolic enzymes, allowing for detailed pathway analysis through techniques like siRNA knockdown of genes such as GLYATL3 and PAM. nih.govnih.gov
In vivo animal models have been crucial for exploring the broader biological effects of N-acylglycines. For example, studies in db/db mice, a model for type 2 diabetes, revealed significant alterations in the plasma and urine levels of 41 different N-acylglycines compared to non-diabetic controls. acs.org This suggests a role for this class of molecules in metabolic diseases. acs.org Furthermore, N-arachidonoylglycine, the first long-chain N-acylglycine identified in mammals, was found to have anti-nociceptive and anti-inflammatory effects in rat models of pain. usf.edu Glycine itself has been shown to exert anti-inflammatory and immunomodulatory effects in various mouse models. mdpi.com Given that stearidonic acid is an omega-3 fatty acid known for its own health benefits, its conjugate with glycine is a candidate for possessing significant biological activity. caymanchem.com
Table 3: Non-Human Models Used in N-Acylglycine Research
| Model | Type | Research Focus | Key Findings | Citations |
|---|---|---|---|---|
| Mouse Neuroblastoma (N18TG2) cells | In Cellula | Metabolism, Biosynthesis | Established the roles of GLYATL3 in synthesis and PAM in catabolism of long-chain N-acylglycines. | usf.edunih.govnih.gov |
| db/db Mice | In Vivo (Mouse) | Metabolic Disease | Levels of numerous N-acylglycines are significantly altered in diabetic mice compared to controls. | acs.org |
| Rat Pain Models | In Vivo (Rat) | Pain, Inflammation | N-arachidonoylglycine exhibits anti-inflammatory and pain-reducing effects. | usf.edu |
| FAAH Knockout Mice | In Vivo (Mouse) | Metabolism, Signaling | Used to study the consequences of increased levels of N-acyl amides due to lack of the FAAH degradation enzyme. | wikipedia.org |
Development of Novel Analytical Tools for Enhanced Sensitivity and Specificity
A significant challenge in studying this compound and other N-acylglycines is their detection and quantification in biological samples. acs.org These molecules exist at low endogenous concentrations and belong to a complex family of lipids, requiring highly sensitive and specific analytical methods. researchgate.netusf.edu
Liquid chromatography coupled with mass spectrometry (LC-MS) is the most common platform for analyzing N-acylglycines. acs.orgresearchgate.net Techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offer high sensitivity and specificity for quantifying these compounds in urine and plasma. researchgate.netnih.gov However, a major difficulty is the wide range of polarity among different N-acylglycines, which makes it hard to accurately quantify both high and low polarity species simultaneously. researchgate.net
To overcome these challenges, researchers are developing novel analytical tools. A key strategy is chemical derivatization, which modifies the target molecules to improve their detection by mass spectrometry. acs.orgmdpi.com
3-Nitrophenylhydrazine (B1228671) (3-NPH): This reagent is used to derivatize N-acylglycines in plasma and urine. The reaction is quick and allows for a much broader and more sensitive measurement of N-acylglycines, especially for those where authentic standards are not available. acs.org
p-Dimethylaminophenacyl (DmPA) Bromide: This isotope labeling reagent has been developed to label acylglycines in urine, significantly improving detection sensitivity in UPLC-MS methods. researchgate.net
Other analytical methods that have been employed include gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. doi.org While GC-MS is an excellent technique for lipids, it is well-complemented by LC-MS. doi.org NMR spectroscopy offers a simpler approach that requires minimal sample treatment and no derivatization, making it useful for identifying and quantifying acylglycines in urine for diagnosing certain metabolic diseases.
Table 4: Comparison of Analytical Methods for N-Acylglycine Detection
| Method | Principle | Advantages | Challenges / Enhancements | Citations |
|---|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity; widely used for quantification. | Wide polarity range of analytes. Derivatization (e.g., with 3-NPH) enhances sensitivity. | acs.orgresearchgate.netresearchgate.net |
| UPLC-MS/MS | Uses smaller particles in the chromatography column for higher resolution and speed. | Improved chromatographic resolution, allowing separation of isomers. | Can be combined with isotope labeling reagents (e.g., DmPA) for enhanced sensitivity. | acs.orgresearchgate.netnih.gov |
| GC-MS | Separation of volatile compounds followed by mass detection. | Excellent technique for certain lipids. | Often requires derivatization (e.g., trimethylsilylation) to make analytes volatile. | usf.edudoi.org |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Rapid, simple, requires minimal sample treatment, no derivatization needed. | Lower sensitivity compared to MS methods. |
Exploration of Inter-species Variation in N-Acylglycine Metabolism and Function
The metabolism and function of N-acylglycines can vary between species, a critical consideration when translating findings from animal models to humans. mdpi.comresearchgate.net This variation can be due to differences in the expression and activity of key metabolic enzymes. researchgate.net
For example, the relative potency of N-arachidonoyl amino acids as inhibitors of the FAAH enzyme has been shown to be dependent on the mammalian species, with differences observed between human, rat, and mouse preparations. mdpi.com Such discrepancies might explain inconsistencies between in vivo data from FAAH knockout mice and in vitro data from purified rat FAAH. frontiersin.org
Furthermore, significant interindividual variation in the glycine conjugation pathway exists within the human population, which can be influenced by genetic diversity in the Glycine N-acyltransferase (GLYAT) gene. researchgate.netmdpi.com This variability affects an individual's capacity to metabolize certain compounds and could influence mitochondrial energy metabolism and the toxicity of various organic acids. researchgate.net
The study of N-acyl amides is also expanding beyond mammals. A diversity of these lipid signaling molecules has been identified in invertebrates, such as the fruit fly (Drosophila melanogaster), indicating that this is an ancient signaling system. mdpi.comwikipedia.org Exploring these inter-species differences is crucial for understanding the fundamental roles of N-acylglycines and for the proper application of animal model data to human physiology.
Q & A
Q. How can multi-omics data be integrated to elucidate this compound’s mechanisms of action?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) via bioinformatics pipelines (e.g., MetaboAnalyst). Network analysis (Cytoscape) identifies hub genes/proteins. Validate findings with CRISPR-Cas9 knockouts or pharmacological inhibitors in relevant models .
Notes on Methodology
- Data Contradictions : Always cross-validate findings using orthogonal methods (e.g., Western blot alongside ELISA) .
- Novel Synthesis : Explore enzymatic synthesis (lipase-mediated acylation) for greener production routes, with characterization via X-ray crystallography .
- Ethical Rigor : For animal studies, adhere to ARRIVE guidelines for reporting and minimize cohort sizes via Bayesian adaptive designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
